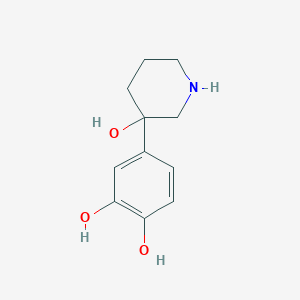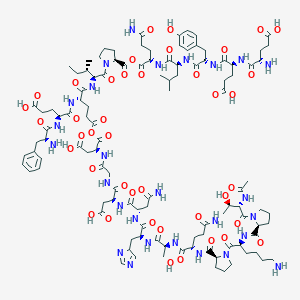
N(alpha)-Acetylhirudin(45-65)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N(alpha)-Acetylhirudin(45-65) is a peptide that is derived from the salivary glands of medicinal leeches. It is a potent and specific inhibitor of thrombin, which is a key enzyme in the blood clotting cascade. Due to its ability to inhibit thrombin, N(alpha)-Acetylhirudin(45-65) has been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
N(alpha)-Acetylhirudin(45-65) is a potent and specific inhibitor of thrombin. Thrombin is a key enzyme in the blood clotting cascade, and its inhibition prevents the formation of blood clots. N(alpha)-Acetylhirudin(45-65) binds to the active site of thrombin and prevents it from cleaving fibrinogen to fibrin, which is necessary for the formation of blood clots.
Efectos Bioquímicos Y Fisiológicos
N(alpha)-Acetylhirudin(45-65) has been shown to have anticoagulant, anti-inflammatory, and neuroprotective effects. Its anticoagulant effect is due to its ability to inhibit thrombin, which prevents the formation of blood clots. Its anti-inflammatory effect is due to its ability to inhibit the activation of nuclear factor-kappa B (NF-kappaB), which is a key transcription factor involved in the inflammatory response. Its neuroprotective effect is due to its ability to inhibit the activation of microglia, which are immune cells in the brain that are involved in neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N(alpha)-Acetylhirudin(45-65) in lab experiments is its specificity for thrombin. This allows for the study of the specific role of thrombin in various diseases. However, one of the limitations is its short half-life, which requires frequent administration in animal studies.
Direcciones Futuras
There are several future directions for the study of N(alpha)-Acetylhirudin(45-65). One direction is the development of novel derivatives with improved pharmacokinetic properties. Another direction is the study of its potential therapeutic applications in other diseases, such as Alzheimer's disease and multiple sclerosis. Additionally, the use of N(alpha)-Acetylhirudin(45-65) as a tool for studying the role of thrombin in various diseases could lead to the development of new therapies for these diseases.
Métodos De Síntesis
N(alpha)-Acetylhirudin(45-65) can be synthesized using solid-phase peptide synthesis (SPPS) method. The SPPS method involves the sequential addition of amino acids to a solid support, which is then cleaved to release the peptide. The synthesis of N(alpha)-Acetylhirudin(45-65) requires the use of protected amino acids, coupling reagents, and resin.
Aplicaciones Científicas De Investigación
N(alpha)-Acetylhirudin(45-65) has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anticoagulant, anti-inflammatory, and neuroprotective effects. Some of the diseases that have been studied include stroke, myocardial infarction, thrombosis, and cancer.
Propiedades
Número CAS |
107569-56-2 |
|---|---|
Nombre del producto |
N(alpha)-Acetylhirudin(45-65) |
Fórmula molecular |
C110H159N27O41 |
Peso molecular |
2515.6 g/mol |
Nombre IUPAC |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-1-[(2S,3S)-2-[[(2S)-5-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3R)-2-acetamido-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]amino]-5-amino-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-4-amino-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-carboxypropanoyl]oxy-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]oxy-5-amino-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-amino-5-oxopentanoic acid |
InChI |
InChI=1S/C110H159N27O41/c1-7-54(4)89(106(172)137-41-15-21-78(137)110(176)178-108(174)68(28-33-80(115)143)127-98(164)69(42-53(2)3)128-99(165)70(44-58-22-24-60(141)25-23-58)129-95(161)65(30-36-85(150)151)122-91(157)61(112)26-34-83(146)147)134-97(163)66(124-94(160)64(29-35-84(148)149)123-92(158)62(113)43-57-16-9-8-10-17-57)31-37-88(156)177-109(175)74(48-87(154)155)121-82(145)50-118-93(159)73(47-86(152)153)132-101(167)72(46-81(116)144)131-100(166)71(45-59-49-117-52-119-59)130-102(168)75(51-138)133-96(162)63(27-32-79(114)142)125-103(169)76-19-13-39-135(76)105(171)67(18-11-12-38-111)126-104(170)77-20-14-40-136(77)107(173)90(55(5)139)120-56(6)140/h8-10,16-17,22-25,49,52-55,59,61-78,89-90,138-139,141H,7,11-15,18-21,26-48,50-51,111-113H2,1-6H3,(H2,114,142)(H2,115,143)(H2,116,144)(H,118,159)(H,120,140)(H,121,145)(H,122,157)(H,123,158)(H,124,160)(H,125,169)(H,126,170)(H,127,164)(H,128,165)(H,129,161)(H,130,168)(H,131,166)(H,132,167)(H,133,162)(H,134,163)(H,146,147)(H,148,149)(H,150,151)(H,152,153)(H,154,155)/t54-,55+,59?,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,89-,90-/m0/s1 |
Clave InChI |
IGMYVGSENIXINK-ICDCLNBISA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)OC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)N)NC(=O)[C@H](CCC(=O)OC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC3C=NC=N3)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)[C@@H]5CCCN5C(=O)[C@H]([C@@H](C)O)NC(=O)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC6=CC=CC=C6)N |
SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)OC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)N)NC(=O)C(CCC(=O)OC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC3C=NC=N3)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)C5CCCN5C(=O)C(C(C)O)NC(=O)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC6=CC=CC=C6)N |
SMILES canónico |
CCC(C)C(C(=O)N1CCCC1C(=O)OC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)N)NC(=O)C(CCC(=O)OC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC3C=NC=N3)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)C5CCCN5C(=O)C(C(C)O)NC(=O)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC6=CC=CC=C6)N |
Sinónimos |
MDL 27589 MDL-27589 N(alpha)-acetylhirudin(45-65) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



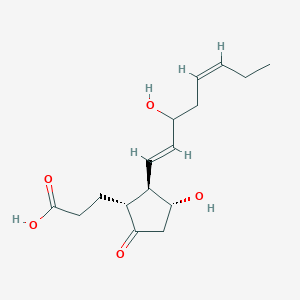
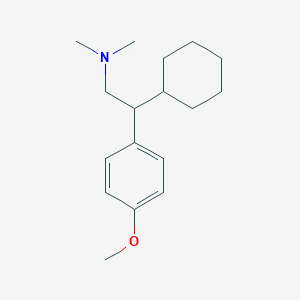
![N-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]benzamide](/img/structure/B25424.png)
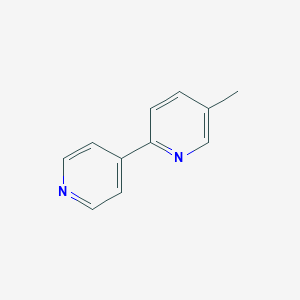
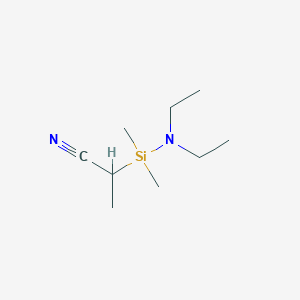
![5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-b]pyridine](/img/structure/B25428.png)
![3-[Bis(2-chloroethyl)amino]-4-methylbenzaldehyde](/img/structure/B25433.png)
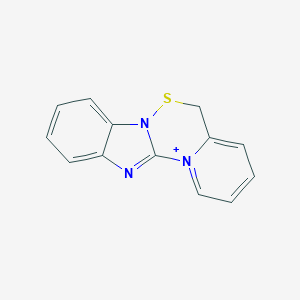
![6,7,8,13,14,15-Hexahydro-7,14-methanobenzo[6,7]cyclodeca[1,2-b]naphthalen-17-one](/img/structure/B25436.png)



